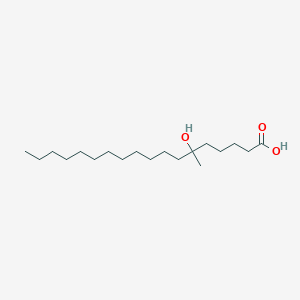
6-Hydroxy-6-methyloctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 6-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the hydroxylation of octadecanoic acid using appropriate reagents and catalysts. For instance, the reaction of octadecanoic acid with hydrogen peroxide in the presence of a catalyst such as tungsten oxide can yield the desired hydroxy acid. Another method involves the use of osmium tetroxide as a catalyst for the dihydroxylation of octadecenoic acid, followed by selective methylation at the 6th position.
Industrial Production Methods
Industrial production of octadecanoic acid, 6-hydroxy-6-methyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization. The choice of reagents and catalysts, as well as reaction parameters like temperature and pressure, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
Octadecanoic acid, 6-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
Octadecanoic acid, 6-hydroxy-6-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
作用機序
The mechanism of action of octadecanoic acid, 6-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the 6th carbon position influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating cellular signaling pathways and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Hexadecanoic acid (palmitic acid): A saturated fatty acid with a similar structure but lacking the hydroxyl and methyl groups.
Octadecanoic acid (stearic acid): Another saturated fatty acid, differing in the absence of the hydroxyl and methyl groups.
9-Octadecenoic acid (oleic acid): An unsaturated fatty acid with a double bond at the 9th position.
Uniqueness
Octadecanoic acid, 6-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl and a methyl group on the 6th carbon. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
101375-82-0 |
|---|---|
分子式 |
C19H38O3 |
分子量 |
314.5 g/mol |
IUPAC名 |
6-hydroxy-6-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-13-16-19(2,22)17-14-12-15-18(20)21/h22H,3-17H2,1-2H3,(H,20,21) |
InChIキー |
KKSCIHIDCOHLKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)(CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


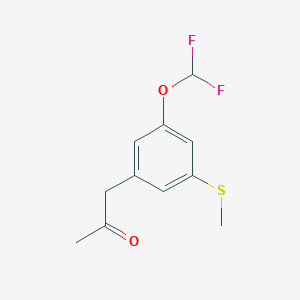

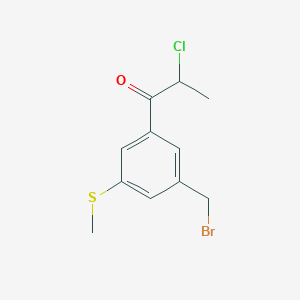
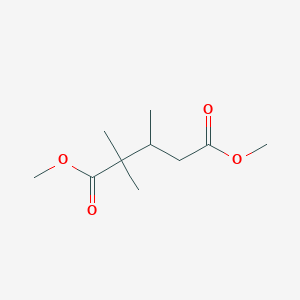
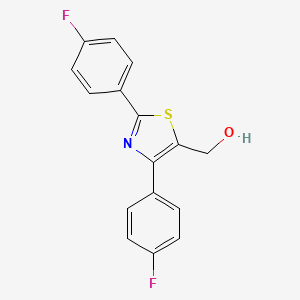
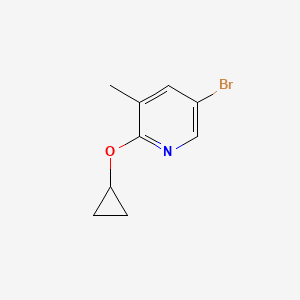
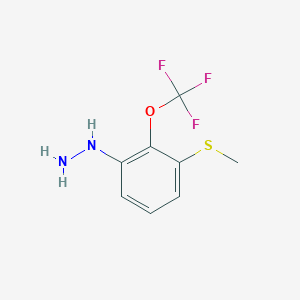
![2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)


![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14073288.png)
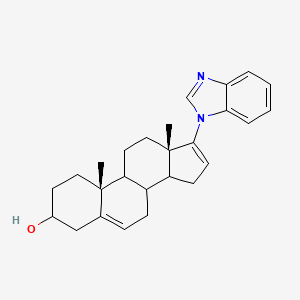
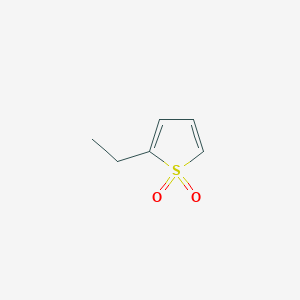
![(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)
